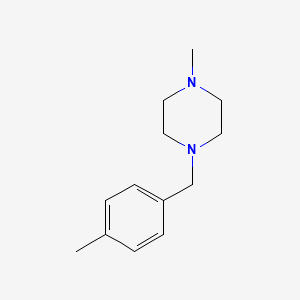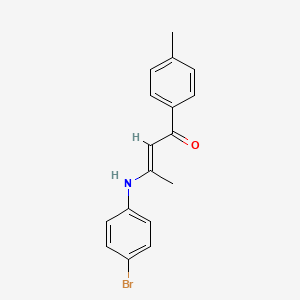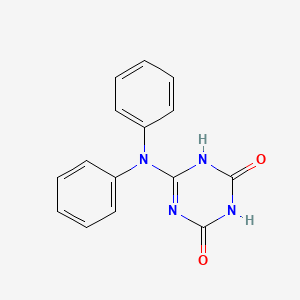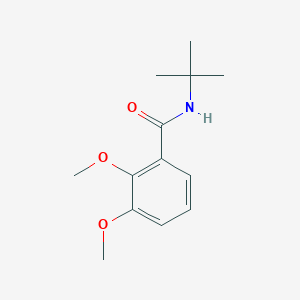
1-methyl-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(4-methylbenzyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research and industry, particularly in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of 1-methyl-4-(4-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and microwave-assisted synthesis to increase efficiency and yield .
Chemical Reactions Analysis
1-methyl-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-methyl-4-(4-methylbenzyl)piperazine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a synthetic intermediate in the preparation of various bioactive molecules, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of acetylcholinesterase inhibitors, it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurological functions. The exact pathways and molecular targets depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
1-methyl-4-(4-methylbenzyl)piperazine can be compared with other similar compounds such as:
1-benzylpiperazine (BZP): Known for its stimulant properties.
1-(4-fluorobenzyl)piperazine (FBZP): Used in various chemical syntheses.
1-(4-methoxyphenyl)piperazine (MeOPP): Known for its psychoactive effects.
1-(3-chlorophenyl)piperazine (mCPP): Used in research related to serotonin receptors.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPDUAEOGGTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B5779446.png)


![1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea](/img/structure/B5779469.png)
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![4',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
